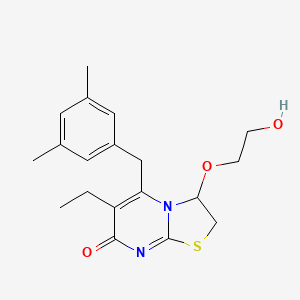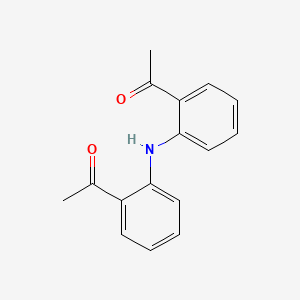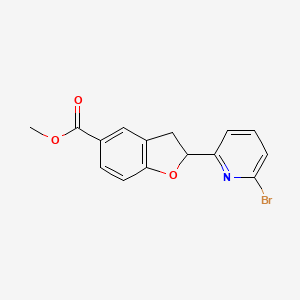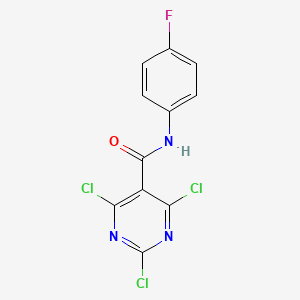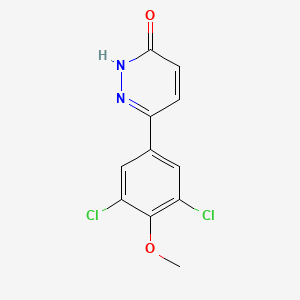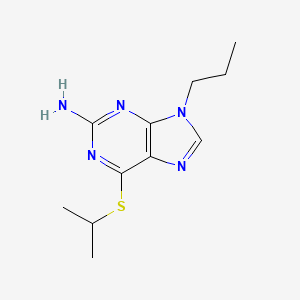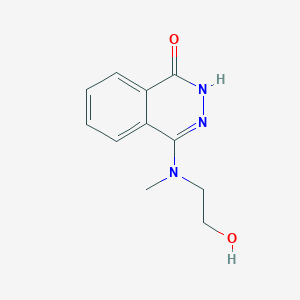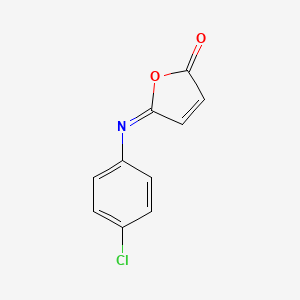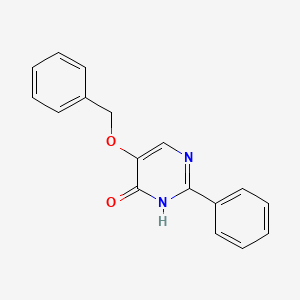
5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to several biologically active compounds, including nucleic acids, nucleotides, and nucleosides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one typically involves the Suzuki coupling reaction. This method includes the coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2(PPh3)2 and 0.5 M aqueous Na2CO3 in water at 80°C . The intermediate 2-benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Substitution: Nucleophilic aromatic substitution can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic aromatic substitution often uses reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Benzoic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core and have been studied for their cytotoxic activity.
5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione: This compound has shown promising antifungal activity and is structurally related due to the benzyloxy substitution.
Uniqueness
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13922-55-9 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
InChI-Schlüssel |
WXFACPZNERNEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




